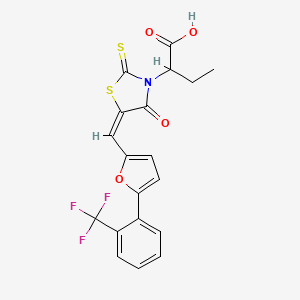

(E)-2-(4-oxo-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-oxo-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H14F3NO4S2 and its molecular weight is 441.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-(4-oxo-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H14F3NO4S2

- Molecular Weight : 489.49 g/mol

The presence of a trifluoromethyl group and a thiazolidinone core contributes significantly to its biological activity. The thiazolidine ring often enhances interaction with biological targets due to its unique electron-donating properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of similar compounds, it was found that derivatives with a trifluoromethyl group displayed enhanced cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating a promising therapeutic index for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A375 | 15 |

| Compound B | DU145 | 20 |

| Compound C | MCF-7 | 25 |

Antimicrobial Properties

Thiazolidinones are known for their broad-spectrum antimicrobial activities. The compound has been evaluated for its antibacterial and antifungal properties.

Antimicrobial Efficacy

Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 30 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

The compound interacts with specific molecular targets, leading to the inhibition of enzyme activities associated with inflammatory responses. This action may involve blocking pathways that contribute to chronic inflammation, making it a candidate for treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C23H14F3NO4S2 and a molecular weight of approximately 489.49 g/mol. Its structure features a thiazolidinone core, which is known for its biological activity, particularly in anticancer research. The trifluoromethyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including those similar to (E)-2-(4-oxo-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid.

Case Study: Thiazolidinones in Cancer Treatment

Research indicates that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazolidinones have shown promising results against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, with IC50 values indicating potent activity . The mechanism often involves induction of apoptosis and inhibition of cell proliferation, making these compounds valuable candidates for further development.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Compound B | U251 | 10 - 30 | Cell cycle arrest and apoptosis |

| (E)-Thiazolidinone | Various | <50 | Reactive towards nucleophilic residues |

Antimicrobial Properties

Thiazolidinones have also been explored for their antimicrobial properties. Studies suggest that certain derivatives can inhibit bacterial growth effectively, showcasing their potential as antimicrobial agents.

Case Study: Antimicrobial Screening

In a comparative study, several thiazolidinone derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazolidinone structure could enhance antimicrobial efficacy . These findings highlight the versatility of thiazolidinones in drug development beyond anticancer applications.

Drug Design and Development

The structural features of this compound make it an attractive candidate for drug design. The presence of multiple functional groups allows for the modification and optimization of pharmacological properties.

Key Insights in Drug Development

- Hybrid Pharmacophore Approach : Combining thiazolidinones with other pharmacologically active moieties can lead to compounds with enhanced activity.

- Structure Activity Relationship (SAR) : Understanding how structural changes affect biological activity is crucial for optimizing these compounds for therapeutic use .

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Exocyclic Double Bond

The C5 methylidene group in the thiazolidinone core is highly electrophilic due to conjugation with the adjacent carbonyl and sulfur atoms. This site undergoes nucleophilic additions under specific conditions:

These reactions exploit the electron-deficient nature of the α,β-unsaturated system, enabling functionalization for further derivatization .

Reactivity of the Thioamide Group

The 2-thioxo group participates in sulfur-based transformations:

2.1. Alkylation and Acylation

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) yields S-alkylated derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form thioester analogs .

2.2. Oxidation

Controlled oxidation with H₂O₂ or KMnO₄ converts the thioamide to a sulfonyl group, generating 2-sulfonyl-thiazolidinones .

Carboxylic Acid Functionalization

The butanoic acid side chain undergoes typical carboxylic acid reactions:

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/EtOH | Ethyl ester derivatives | Improved lipophilicity for biological studies | |

| Amide Formation | DCC/HOBt with amines | Amide analogs | SAR studies |

Cycloaddition and Heterocycle Formation

The furan ring and exocyclic double bond enable cycloaddition reactions:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives generates triazole-linked hybrids .

Stability and Degradation Pathways

-

pH-Dependent Hydrolysis : The thiazolidinone ring undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding open-chain thiourea intermediates .

-

Photodegradation : UV exposure induces cleavage of the exocyclic double bond, forming furan-2-carbaldehyde and thiazolidinone fragments .

Key Synthetic Routes

The compound is synthesized via a Knoevenagel condensation between 4-thioxo-thiazolidinone precursors and substituted furan carbaldehydes :

-

Step 1 : Prepare 4-thioxo-thiazolidin-3-ylbutanoic acid by cyclocondensation of thiourea with maleic anhydride .

-

Step 2 : Condense with 5-(2-(trifluoromethyl)phenyl)furan-2-carbaldehyde in ethanol under reflux, catalyzed by piperidine .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization Insights

Eigenschaften

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4S2/c1-2-13(17(25)26)23-16(24)15(29-18(23)28)9-10-7-8-14(27-10)11-5-3-4-6-12(11)19(20,21)22/h3-9,13H,2H2,1H3,(H,25,26)/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIHGNZNMNVYRT-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.